AMI-1 sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMI-1 sodium salt involves the reaction of 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization and dried under controlled conditions to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
AMI-1 sodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
Scientific Research Applications
AMI-1 sodium salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Gene Regulation: Modulates nuclear receptor-regulated transcription from estrogen and androgen response elements.
HIV Research: Acts as an inhibitor of HIV-1 reverse transcriptase.
Antioxidant Research: Functions as a potent antagonist of NADPH-oxidase-derived superoxide production.
Protein Trafficking and Signal Transduction: Involved in post-translational modification processes.
Mechanism of Action
AMI-1 sodium salt exerts its effects by inhibiting protein arginine N-methyltransferases. It does not interact with S-adenosylmethionine, unlike most methyltransferase inhibitors. Instead, it blocks peptide-substrate binding, thereby inhibiting the methylation of arginine residues in target proteins. This inhibition affects various cellular processes, including transcriptional regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Sinefungin: Another inhibitor of protein methyltransferases but with a different mechanism of action.
Adox: Inhibits both arginine and lysine methyltransferases.
MTA (5’-Methylthioadenosine): A competitive inhibitor of methyltransferases.
Uniqueness
AMI-1 sodium salt is unique in its selective inhibition of arginine methyltransferases without affecting lysine methyltransferase activity. This selectivity makes it a valuable tool in studying the specific roles of arginine methylation in various biological processes .
Properties
Molecular Formula |
C21H14N2Na2O9S2 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
MOUNHKKCIGVIDI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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